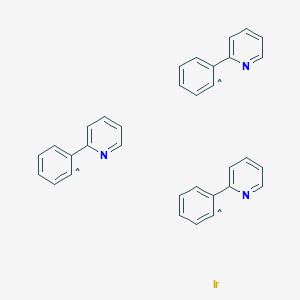
CID 101142691
Übersicht
Beschreibung
CID 101142691 is an organoiridium complex with the chemical formula C₃₃H₂₄IrN₃. This compound is known for its electroluminescent properties, emitting green light. It is a derivative of iridium(III) bound to three monoanionic 2-pyridinylphenyl ligands. The compound is often used in the field of photoredox catalysis and organic light-emitting diodes (OLEDs) due to its high phosphorescence quantum yield .
Vorbereitungsmethoden
The synthesis of CID 101142691 typically involves cyclometalation reactions between 2-phenylpyridine and iridium trichloride. The reaction can be represented by the following equation:
IrCl3+3C6H5-C5H4N→Ir(C6H4-C5H4N)3+3HCl
This reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .
Analyse Chemischer Reaktionen
CID 101142691 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
CID 101142691 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in photoredox catalysis for various organic transformations.
Biology: Investigated for its potential use in bioimaging due to its luminescent properties.
Medicine: Explored for its potential in photodynamic therapy for cancer treatment.
Industry: Widely used in the production of OLEDs for display and lighting applications.
Wirkmechanismus
The mechanism of action of CID 101142691 involves its ability to absorb light and enter an excited state. In this excited state, the compound can participate in electron transfer reactions, making it a powerful photoredox catalyst. The molecular targets and pathways involved include various organic substrates that undergo oxidation or reduction reactions .
Vergleich Mit ähnlichen Verbindungen
CID 101142691 is unique due to its high phosphorescence quantum yield and stability. Similar compounds include:
Tris[2-(p-tolyl)pyridine]iridium(III): Similar structure but with a tolyl group instead of a phenyl group.
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III): Contains fluorine atoms, which can alter its electronic properties.
Tris(2,2′-bipyridine)ruthenium(II) hexafluorophosphate: A ruthenium-based complex with similar photophysical properties.
Eigenschaften
InChI |
InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBWDYLFYVXTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C]=C1)C2=CC=CC=N2.C1=CC=C([C]=C1)C2=CC=CC=N2.C1=CC=C([C]=C1)C2=CC=CC=N2.[Ir] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24IrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















